

In Vitro Cellular Effects of Guanfacine: A Technical Guide

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Compound of Interest

Compound Name: Guanofuracin

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Introduction

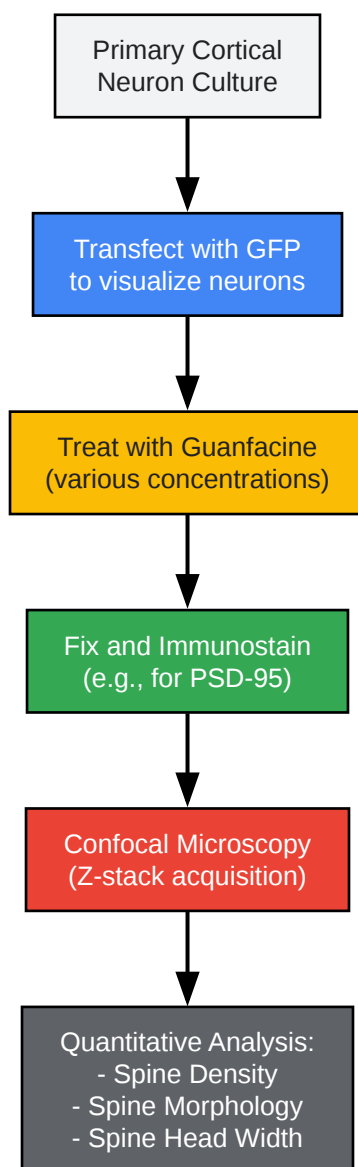
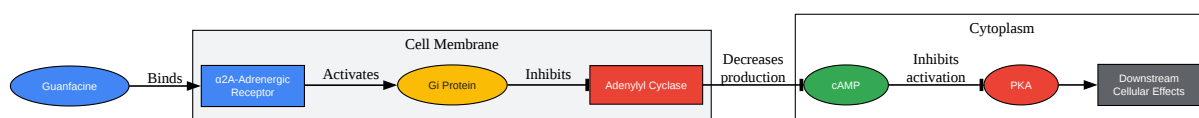
Guanfacine is a selective α 2A-adrenergic receptor agonist with established therapeutic efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its mechanism of action at the cellular level involves intricate signaling pathways that modulate neuronal function and inflammatory responses. This technical guide provides an in-depth overview of the in vitro cellular effects of Guanfacine, focusing on its core mechanism of action, impact on neuronal morphology, and interactions with non-neuronal cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: α 2A-Adrenergic Receptor Agonism and Downstream Signaling

Guanfacine's primary cellular effect is mediated through its high affinity and selectivity for the α 2A-adrenergic receptor subtype.[3][4] It exhibits a 15- to 20-fold higher affinity for the α 2A subtype compared to the α 2B and α 2C subtypes.[4]

Upon binding to the α 2A-adrenergic receptor, which is a G protein-coupled receptor (GPCR), Guanfacine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA). This inhibition of the cAMP-PKA signaling pathway is central to many of Guanfacine's downstream cellular effects.[5][6][7]



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